molecular formula C13H16 B14228750 (2-Ethynylpentyl)benzene CAS No. 765906-88-5

(2-Ethynylpentyl)benzene

Cat. No.: B14228750
CAS No.: 765906-88-5
M. Wt: 172.27 g/mol
InChI Key: JXIMHUKWSLPVRI-UHFFFAOYSA-N
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Description

(2-Ethynylpentyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 2-ethynylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylpentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. One common method is the reaction of benzene with 2-ethynylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynylpentyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated and nitrated benzene derivatives.

Scientific Research Applications

(2-Ethynylpentyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethynylpentyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar structure but with an ethyl group instead of an ethynylpentyl group.

    Propylbenzene: Contains a propyl group instead of an ethynylpentyl group.

    Butylbenzene: Contains a butyl group instead of an ethynylpentyl group.

Uniqueness

(2-Ethynylpentyl)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other alkylbenzenes. The ethynyl group can participate in additional types of chemical reactions, such as cycloaddition reactions, which are not possible with simple alkyl groups.

Properties

CAS No.

765906-88-5

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

2-ethynylpentylbenzene

InChI

InChI=1S/C13H16/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h2,5-7,9-10,12H,3,8,11H2,1H3

InChI Key

JXIMHUKWSLPVRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CC=C1)C#C

Origin of Product

United States

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